molecular formula C12H11NO4 B1312393 2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- CAS No. 83039-57-0

2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]-

Cat. No.: B1312393
CAS No.: 83039-57-0
M. Wt: 233.22 g/mol
InChI Key: STJGCFDYPNABQG-UHFFFAOYSA-N
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Description

2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- is a chemical compound with the molecular formula C12H11NO4 and a molecular weight of 233.22 g/mol . . This compound is characterized by its pyrrolidinedione core structure, which is functionalized with a 4-methylbenzoyl group.

Scientific Research Applications

2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- has diverse applications in scientific research:

Mechanism of Action

Target of Action

The primary targets of “2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]-” are currently unknown. The compound is relatively new and research is ongoing to identify its specific targets and their roles .

Result of Action

The molecular and cellular effects of “2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]-” are currently under investigation . Understanding these effects will provide insights into the potential therapeutic applications of this compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

Biochemical Analysis

Biochemical Properties

2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it has been observed to interact with enzymes involved in the oxidative stress response, thereby modulating the activity of antioxidant proteins . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Cellular Effects

The effects of 2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the expression of genes involved in apoptosis and cell proliferation . Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of 2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes, inhibiting their activity and thereby affecting downstream metabolic pathways . This inhibition can lead to a cascade of molecular events, ultimately resulting in changes in cellular function and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with alterations in cellular metabolism and function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of 2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress response and energy metabolism . The compound’s effects on metabolic flux and metabolite levels are significant, as they can lead to alterations in cellular energy production and utilization.

Transport and Distribution

The transport and distribution of 2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of 2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Preparation Methods

The synthesis of 2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- typically involves the esterification of 2,5-dioxopyrrolidine with 4-methylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond . The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to ensure the purity and yield of the product.

Chemical Reactions Analysis

2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- undergoes various chemical reactions, including:

Comparison with Similar Compounds

2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- can be compared with similar compounds such as:

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-8-2-4-9(5-3-8)12(16)17-13-10(14)6-7-11(13)15/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJGCFDYPNABQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50423649
Record name 2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83039-57-0
Record name Benzoic acid, 4-methyl-, 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83039-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Analogous example 3 2,76 g (0.024 mol) of N-hydroxysuccinimide and 5.06 g (0,050 mol) of triethylamine were initially introduced into 5 ml of ethyl acetate and stirred at room temperature. 2.72 g (0.020 mol) of solid 4-toluic acid were added to this suspension in the course of 5 min. and then a solution of 3.47 g (0,020 mol) of diethyl chlorophosphate was added dropwise in the course of 20 min., the reaction mixture warming to about 35° C. The mixture was stirred at room temperature for 3 hours until the reaction was complete. The further proceeding was performed analogous example 3. 2.8 g of crude 4-toluic acid succinimidyl ester were isolated.
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Synthesis routes and methods II

Procedure details

2.42 g (0.021 mol) of N-hydroxysuccinimide and 5.06 g (0.050 mol) of triethylamine were initially introduced into 5 ml of ethyl acetate and the suspension was stirred at room temperature. 2.72 g (0.020 mol) of solid 4-toluic acid were added to this suspension in the course of 5 min. and then a solution of 5.64 g (0.21 mol) of diphenyl chlorophosphate was added dropwise in the course of 20 min., the reaction mixture warming to about 35° C. The mixture was stirred at room temperature for 1 hour until the reaction was complete. The reaction mixture was then diluted with 100 ml of ethyl acetate and the organic phase was washed with 50 ml each of water, 2N hydrochloric acid and 10% strength aqueous sodium hydrogencarbonate solution and then evaporated. 4.65 g of crude product were isolated, which was then stirred at room temperature for 30 minutes with 20 ml of methyl tert-butyl ether. The white crystalline solid was filtered off and dried at 50° C. and 10 mbar. 4.28 g (94%) of 4-toluic acid succinimidyl ester were isolated.
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